2-[16-(Cyanomethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]acetonitrile
Description
Compound “2-[16-(Cyanomethyl)-15-tetracyclo[66202,7
Properties
IUPAC Name |
2-[16-(cyanomethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c21-11-9-17-18(10-12-22)20-14-6-2-1-5-13(14)19(17)15-7-3-4-8-16(15)20/h1-8,17-20H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZFNRNRVYFBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2’,7’-Dimethoxy-10’,10’-dioxospiro[cyclohexane-1,9’-thioxanthene]-3’,6’-diamine involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its chemical and physical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe for investigating biochemical pathways and mechanisms.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly for targeting specific diseases or conditions.
Industry: In industrial research, the compound is used in the development of new materials and products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2’,7’-Dimethoxy-10’,10’-dioxospiro[cyclohexane-1,9’-thioxanthene]-3’,6’-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
- 2’,7’-Dimethoxy-10’,10’-dioxospiro[cyclohexane-1,9’-thioxanthene]-3’,6’-diamine
- 2’,7’-Dimethoxy-10’,10’-dioxospiro[cyclohexane-1,9’-thioxanthene]-3’,6’-diamine derivatives
- Other spirocyclic compounds with similar structures
Uniqueness: The uniqueness of 2’,7’-Dimethoxy-10’,10’-dioxospiro[cyclohexane-1,9’-thioxanthene]-3’,6’-diamine lies in its specific spirocyclic structure and functional groups. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
